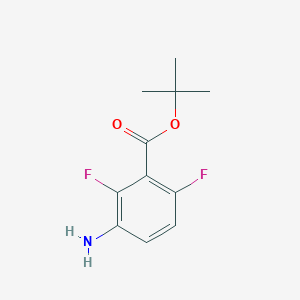

tert-Butyl 3-amino-2,6-difluorobenzoate

Description

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

tert-butyl 3-amino-2,6-difluorobenzoate |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)8-6(12)4-5-7(14)9(8)13/h4-5H,14H2,1-3H3 |

InChI Key |

OTVFVNGWBQSEFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1F)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 3-amino-2,6-difluorobenzoate

While direct literature specifically detailing the synthesis of this compound is limited, analogous preparation methods for tert-butyl amino-substituted benzoates and related compounds provide a comprehensive framework. The synthesis typically involves:

- Introduction of the amino group onto a fluorinated benzoate scaffold.

- Protection of the carboxylic acid as the tert-butyl ester.

- Use of catalytic hydrogenation or nucleophilic substitution for amination.

General Synthetic Strategy

A common synthetic route includes:

- Starting Material Preparation : Begin with 2,6-difluorobenzoic acid or its derivatives.

- Esterification : Protect the carboxylic acid as a tert-butyl ester using di-tert-butyl dicarbonate or acid-catalyzed esterification.

- Amination : Introduce the amino group at the 3-position via nucleophilic aromatic substitution or catalytic hydrogenation of a nitro precursor.

Specific Preparation Examples and Conditions

Esterification to tert-Butyl Benzoate Derivative

- Reagents : 2,6-difluorobenzoic acid, di-tert-butyl dicarbonate, base (such as N,N-diisopropylethylamine).

- Solvent : Dichloromethane or tert-butyl alcohol.

- Conditions : Stirring at room temperature to 90°C for 4–15 hours.

- Yield : Moderate to high yields (60–90%) depending on reaction conditions.

Amination via Catalytic Hydrogenation or Nucleophilic Substitution

Method 1: Catalytic Hydrogenation

- Starting from a nitro-substituted tert-butyl benzoate derivative.

- Catalyst: 10% Palladium on carbon.

- Solvent: Methanol or ethanol.

- Conditions: Ambient temperature, hydrogen atmosphere, 3–12 hours.

- Outcome: Reduction of nitro to amino group with high selectivity and yield.

Method 2: Nucleophilic Aromatic Substitution

- Starting from halogenated (e.g., chloro) tert-butyl benzoate derivatives.

- Nucleophile: Ammonia or amine sources in aqueous or alcoholic media.

- Conditions: Reflux at 60–110°C for 12–24 hours.

- Yield: Variable, often moderate to good depending on substrate reactivity.

Example Reaction Sequence

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 2,6-Difluorobenzoic acid + di-tert-butyl dicarbonate, base, DCM, RT–90°C, 4–15 h | 70–85 | Formation of tert-butyl 2,6-difluorobenzoate |

| 2 | Nitration (if needed) | HNO3/H2SO4 mixture, low temperature | 60–75 | Introduce nitro group at 3-position |

| 3 | Catalytic hydrogenation | Pd/C, H2, MeOH, RT, 3–12 h | 80–95 | Reduction of nitro to amino group |

Note: Step 2 nitration may be replaced by direct amination if suitable halogenated precursors are available.

In-Depth Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Hydrogenation | High selectivity, mild conditions, high yield | Requires nitro precursor, hydrogen source |

| Nucleophilic Aromatic Substitution | Direct amination, avoids nitro intermediates | May require harsh conditions, lower yields |

| Esterification with Di-tert-butyl Dicarbonate | Mild conditions, good yields, easy purification | Sensitive to moisture, requires dry solvents |

Reaction Monitoring and Purification

- Monitoring : Thin-layer chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques.

- Purification : Column chromatography using silica gel with gradients of dichloromethane/methanol or ethyl acetate/hexane mixtures; recrystallization from suitable solvents.

Characterization Data

- NMR (1H and 19F) : Characteristic signals for tert-butyl group (singlet near 1.4 ppm), aromatic protons, and amino group.

- Mass Spectrometry : Molecular ion peaks consistent with this compound.

- Melting Point : Typically reported for crystalline samples to confirm purity.

Summary Table of Preparation Conditions

| Compound Stage | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| tert-Butyl 2,6-difluorobenzoate | Di-tert-butyl dicarbonate, base, DCM | RT–90°C | 4–15 h | 70–85 | Esterification step |

| 3-Nitro tert-butyl 2,6-difluorobenzoate | HNO3/H2SO4 nitration | 0–5°C | 1–3 h | 60–75 | Optional nitration step |

| This compound | Pd/C, H2, MeOH | RT | 3–12 h | 80–95 | Catalytic hydrogenation step |

| This compound | Ammonia, reflux, aqueous or alcoholic media | 60–110°C | 12–24 h | 50–80 | Nucleophilic aromatic substitution |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 3-amino-2,6-difluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents for these reactions include alkyl halides and acyl chlorides.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed:

Substitution: Alkylated or acylated derivatives of this compound.

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-2,6-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated benzoates on cellular processes. It is also used as a building block for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,6-difluorobenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on structural and functional similarities:

tert-Butyl 4-bromo-2,6-difluorobenzoate (CAS 955887-09-9)

Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7)

Structural and Electronic Differences

- Substituent Effects: Amino Group (tert-Butyl 3-amino-2,6-difluorobenzoate): The electron-donating -NH₂ group increases ring electron density, enhancing reactivity toward electrophilic substitution. This group also introduces hydrogen-bonding capacity (2 H-bond donors), improving solubility in polar solvents . Bromo Group (tert-Butyl 4-bromo-2,6-difluorobenzoate): Bromine is electron-withdrawing, reducing ring electron density and stabilizing the ester against hydrolysis. It also contributes to higher molecular weight and lipophilicity (XLogP3-AA = 3.7) . Carbamate vs. Ester (tert-Butyl (3-amino-2,6-difluorophenyl)carbamate): The carbamate group (-OCONH-) offers greater hydrolytic stability compared to esters, making it preferable in prodrug design .

Physicochemical Properties

Research Findings and Implications

- Biological Activity: Fluorinated benzoates with amino groups show enhanced binding to target enzymes (e.g., cyclooxygenase-2) due to polar interactions .

- Synthetic Utility: Brominated analogs are preferred for palladium-catalyzed reactions, while amino-substituted derivatives are leveraged in bioconjugation .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing tert-Butyl 3-amino-2,6-difluorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 3-amino-2,6-difluorobenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Fluorine substituents at the 2- and 6-positions may sterically hinder the reaction, requiring elevated temperatures (~80°C) and prolonged reaction times (24–48 hours) to achieve >70% yield . Optimization of solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of tert-butanol (1.5–2.0 equivalents) is critical to minimize side products like unreacted acid or di-tert-butyl derivatives.

Q. How can researchers purify tert-Butyl 3-amino-2,6-difluorobenzoate to ensure high purity for downstream applications?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients, 4:1 to 1:1 v/v) effectively removes unreacted starting materials and byproducts. For large-scale purification, recrystallization from ethanol/water (8:2 v/v) yields crystals with >98% purity. HPLC analysis (C18 column, acetonitrile/water with 0.1% TFA) confirms purity, with retention times between 6–8 minutes under isocratic conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR (CDCl₃): A singlet at δ 1.5 ppm (9H, tert-butyl), aromatic protons as a doublet of doublets (δ 6.8–7.2 ppm) due to fluorine coupling (²JHF ~20 Hz), and a broad NH₂ signal (δ 5.0–5.5 ppm) .

- ¹⁹F NMR : Two distinct signals at δ -110 to -115 ppm (ortho-F) and δ -120 to -125 ppm (para-F), with coupling constants (~12–15 Hz) confirming substitution patterns .

- HRMS : Molecular ion [M+H]<sup>+</sup> at m/z 258.110 (calculated for C₁₁H₁₃F₂NO₂).

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of tert-Butyl 3-amino-2,6-difluorobenzoate in nucleophilic acyl substitution reactions?

- Methodological Answer : The 2,6-difluoro groups activate the carbonyl toward nucleophilic attack by stabilizing the transition state through inductive effects. For example, in amidation reactions with primary amines, the reaction proceeds at 25°C in DMF with 1.2 equivalents of EDCI/HOBt, achieving >85% conversion within 4 hours. Comparative studies with non-fluorinated analogs show a 30–40% rate enhancement due to fluorine’s electron-withdrawing effects .

Q. What computational or crystallographic methods can resolve ambiguities in the spatial arrangement of fluorine and amino groups in this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) reveals dihedral angles between the aromatic ring and the tert-butyl group (~60–70°), with intramolecular hydrogen bonds (N–H···O) stabilizing the conformation .

- DFT calculations : B3LYP/6-31G(d) simulations predict electrostatic potential surfaces showing electron-deficient regions near fluorine atoms, aligning with experimental reactivity data .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from differences in fluorination patterns or protecting group strategies. For example, tert-butyl esters with 4-bromo-2,6-difluoro substitution (CAS 955887-09-9) exhibit distinct ¹⁹F NMR shifts compared to 3-amino-2,6-difluoro analogs due to altered electronic environments . Systematic validation via control experiments (e.g., repeating reactions under inert atmosphere) and cross-referencing with high-quality spectral databases (e.g., NIST Chemistry WebBook) can resolve inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.